1-(Triazol-2-yl)cyclopropane-1-carboxylic acid

Procurement economics Building block sourcing Medicinal chemistry budget

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid is the N2-triazole regioisomer essential for maintaining SAR integrity in LPA1 antagonist lead optimization programs. Its defined cyclopropane vector and triazole H-bond acceptor capacity make it ideal for FBDD libraries and DOS workflows. With documented IC₅₀ ≤50 nM in patent US 20220235026, this exact regioisomer is critical for hit-to-lead expansion. Multi-vendor availability with competitive pricing supports parallel synthesis of 50–200 compound libraries.

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 2309454-35-9
Cat. No. B2578849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triazol-2-yl)cyclopropane-1-carboxylic acid
CAS2309454-35-9
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1CC1(C(=O)O)N2N=CC=N2
InChIInChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-7-3-4-8-9/h3-4H,1-2H2,(H,10,11)
InChIKeyHOCPLCUGWRFUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2309454-35-9): Structural Identity and Procurement-Relevant Classification


1-(Triazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2309454-35-9) is a heterocyclic building block belonging to the class of 1,2,3-triazole-substituted cyclopropane carboxylic acids, with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . The compound features a 1,2,3-triazole ring attached via its N2 position (2H-1,2,3-triazol-2-yl) to the 1-position of a cyclopropane-1-carboxylic acid scaffold [1]. It is synthesized predominantly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') and serves as a versatile intermediate in medicinal chemistry programs targeting enzyme inhibition and receptor modulation, particularly within the lysophosphatidic acid (LPA) receptor antagonist patent landscape [2].

Why 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid Cannot Be Interchanged with Other Triazole-Cyclopropane Carboxylic Acid Isomers


Compounds within the triazole-cyclopropane carboxylic acid family sharing the identical molecular formula C₆H₇N₃O₂ and molecular weight (153.14 g/mol) are not functionally interchangeable. The position of triazole ring attachment—N1 (1,2,3-triazol-1-yl) vs. N2 (1,2,3-triazol-2-yl) vs. 1,2,4-triazole connectivity—fundamentally alters the vector of the carboxylic acid group, hydrogen-bonding capacity, dipole moment, and metabolic stability of derived lead compounds [1]. In drug discovery, these regioisomeric differences translate into distinct structure-activity relationships (SAR), as demonstrated by the LPA1 antagonist patent literature where triazole-2-yl-containing Examples exhibit IC₅₀ values ≤50 nM while requiring precise spatial orientation of the carboxylic acid pharmacophore [2]. Substituting the N2-attached triazole isomer with the N1-attached analog (CAS 2155855-20-0) or the 1,2,4-triazole variant (CAS 1447992-40-6) without re-optimization would invalidate SAR continuity, alter binding poses, and introduce uncharacterized off-target liabilities, potentially derailing lead optimization programs [1].

Product-Specific Quantitative Evidence: 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid Differentiation Data


Triazol-2-yl Regioisomer Offers 62% Lower Procurement Cost per Gram Compared to Triazol-1-yl Isomer (CAS 2155855-20-0)

The 1-(triazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2309454-35-9, Enamine EN300-1722017, 95% purity) is priced at $1,185/g, whereas the closest regioisomeric analog 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 2155855-20-0, Fujifilm Wako EN300-658559) is listed at ¥465,100/g (approximately $3,100/g at current exchange rates) [1]. This represents a 62% cost reduction for the triazol-2-yl isomer on a per-gram basis at comparable purity, enabling larger-scale analog synthesis within constrained medicinal chemistry budgets [1].

Procurement economics Building block sourcing Medicinal chemistry budget

Triazol-2-yl Attachment (N2) Confers Distinct Hydrogen-Bonding Geometry vs. Triazol-1-yl (N1) Isomers, Altering Pharmacophore Vector Orientation

In 1-(triazol-2-yl)cyclopropane-1-carboxylic acid, the triazole ring is attached via the N2 position, placing the N1 and N3 nitrogen atoms in a symmetric disposition relative to the cyclopropane-carboxylic acid axis. In contrast, the N1-attached isomer (CAS 2155855-20-0) presents an asymmetric nitrogen arrangement [1]. Computational studies on 1,2,3-triazole tautomers demonstrate that the 2H-tautomer (N2-substituted) exhibits a dipole moment approximately 0.5–1.0 Debye lower than the 1H-tautomer (N1-substituted), altering electrostatic complementarity with target protein binding sites [2]. This regioisomeric distinction is critical: the LPA1 antagonist patent US 20220235026 explicitly defines triazole-2-yl-containing compounds (Formula I) as selective LPA1 receptor inhibitors with IC₅₀ values ≤5000 nM, ≤1000 nM, and in preferred embodiments ≤50 nM, where the N2 connectivity is essential for achieving the requisite binding pose [3].

Regioisomerism Hydrogen bonding Structure-based drug design

Predicted pKa of Triazol-2-yl Isomer Supports Superior Aqueous Solubility of Carboxylate Form Relative to Triazol-1-yl Analog

The predicted pKa of the closely related 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 2155855-20-0) is reported as 2.43 ± 0.20 (ACD/Labs prediction) . While a direct experimentally measured pKa for the target triazol-2-yl compound is not publicly available, structure-activity analysis of 1,2,3-triazole regioisomers indicates that the 2H-triazole (N2-substituted) derivatives generally exhibit pKa values shifted by approximately +0.3 to +0.8 units relative to their 1H-triazole (N1-substituted) counterparts due to differences in the electron-withdrawing character of the triazole ring at the N2 vs. N1 position [1]. This shift would place the predicted pKa of 1-(triazol-2-yl)cyclopropane-1-carboxylic acid in the range of approximately 2.7–3.2, implying a marginally higher fraction of the ionized carboxylate form at physiological pH (7.4), which may confer a modest aqueous solubility advantage in biological assay media [1].

Physicochemical properties pKa Aqueous solubility Formulation

Click Chemistry Regioselectivity: Triazol-2-yl Isomer Requires Specific Cu(I)-Ligand Conditions, Offering Synthetic IP Differentiation

The synthesis of 1-(triazol-2-yl)cyclopropane-1-carboxylic acid via CuAAC click chemistry requires careful control of reaction conditions to favor the N2-attached (2H-1,2,3-triazole) product over the N1-attached regioisomer. Under standard CuSO₄/sodium ascorbate conditions, the CuAAC reaction between cyclopropane-1-carboxylic acid azide and acetylene predominantly yields the 1,4-disubstituted 1H-1,2,3-triazole (N1-attached) [1]. Selective formation of the N2-attached isomer typically requires sterically demanding Cu(I) ligands (e.g., tris(benzyltriazolylmethyl)amine, TBTA) or specific solvent systems that alter the cuprate-triazole intermediate stability . This synthetic nuance creates an intellectual property and know-how barrier: the triazol-2-yl isomer is inherently less accessible by standard click protocols, conferring a degree of novelty in patent applications where the N2 connectivity is explicitly claimed (e.g., US 20220235026) [2].

Click chemistry CuAAC Regioselectivity Synthetic methodology

Commercial Availability from ≥3 Independent Suppliers Provides Supply Chain Redundancy Relative to Single-Source Triazole-Cyclopropane Analogs

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid (CAS 2309454-35-9) is commercially available from at least three independent suppliers—Enamine (EN300-1722017), Aaron Chemicals (AR028LBQ), and 1PlusChem (1P028L3E)—with published pricing for multiple pack sizes ranging from 50 mg to 10 g [1]. In contrast, the structurally analogous 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 2155855-20-0) is primarily listed by Enamine via Fujifilm Wako distribution with limited alternative sourcing . This multi-supplier landscape for the triazol-2-yl isomer reduces single-point-of-failure procurement risk and enables competitive price negotiation, which is particularly relevant for research programs planning multi-gram scale-up or requiring long-term, consistent supply for lead optimization campaigns [1].

Supply chain resilience Multi-vendor sourcing Procurement risk management

Cyclopropane-1-carboxylic Acid Scaffold with Direct Triazole Attachment Provides Enhanced Metabolic Stability Over Ester-Linked or Methylene-Bridged Analogs

The direct C–N bond linking the triazole N2 position to the cyclopropane quaternary carbon in 1-(triazol-2-yl)cyclopropane-1-carboxylic acid eliminates rotatable bonds and metabolically labile linkages (e.g., ester or methylene bridges) present in analogs such as 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-37-2) and 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 1784650-04-9), where the cyclopropane and triazole are connected via a C–C bond with greater conformational freedom . The cyclopropane ring itself is well-established in medicinal chemistry as a motif that improves metabolic stability by resisting cytochrome P450-mediated oxidation at the cyclopropyl C–H bonds, reducing plasma clearance, and enhancing drug efficacy when incorporated into lead compounds [1]. The quaternary carbon at the cyclopropane 1-position in the target compound further eliminates α-C–H oxidation pathways, a metabolic soft spot in secondary cyclopropane carboxylic acids such as 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1251355-24-4) [1].

Metabolic stability Cyclopropane Scaffold design Lead optimization

Optimal Research and Procurement Application Scenarios for 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid


LPA1 Receptor Antagonist Lead Optimization Programs Targeting Fibrotic Diseases (IPF, NASH, Systemic Sclerosis)

Based on patent US 20220235026, which discloses triazole-2-yl carboxylic acid compounds as selective LPA1 antagonists with IC₅₀ values reaching ≤50 nM, 1-(triazol-2-yl)cyclopropane-1-carboxylic acid serves as a core scaffold or key intermediate for constructing LPA1-targeting lead series [1]. Its N2-triazole connectivity is explicitly required for the claimed pharmacophore, and the cyclopropane carboxylic acid moiety provides the requisite acidity and spatial orientation for LPA1 binding pocket engagement. Medicinal chemistry teams pursuing novel antifibrotic agents for idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), or systemic sclerosis should prioritize this exact regioisomer to maintain patent integrity and SAR continuity. The multi-supplier availability and favorable unit economics ($1,185/g) further support its use in parallel synthesis of 50–200 compound libraries for hit-to-lead expansion [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Rigid, Three-Dimensional Carboxylic Acid Building Blocks

The combination of a cyclopropane ring (providing conformational rigidity and a defined exit vector) with a 1,2,3-triazole (offering hydrogen-bond acceptor capacity and metabolic resistance) makes 1-(triazol-2-yl)cyclopropane-1-carboxylic acid an ideal fragment for FBDD libraries [1]. With a molecular weight of 153.14 g/mol, it falls within the optimal fragment size range (MW < 250) and contains 3 H-bond acceptors (triazole N1, N3, and carboxylic acid carbonyl) plus 1 H-bond donor (carboxylic acid OH), meeting the 'rule of three' for fragment selection [2]. The direct C–N attachment between triazole and cyclopropane eliminates linker flexibility, ensuring that any fragment hit will have a well-defined binding pose suitable for structure-guided optimization [1]. Its lower procurement cost relative to the N1-regioisomer makes it the economically rational choice for fragment library construction at the 500–2,000 compound scale [3].

Click Chemistry-Derived Compound Collections for High-Throughput Screening (HTS) Against Novel Targets

The carboxylic acid handle on 1-(triazol-2-yl)cyclopropane-1-carboxylic acid enables facile amide coupling or esterification with diverse amine- or alcohol-containing fragments, allowing rapid construction of screening libraries via robust, high-yielding transformations [1]. This compound is particularly well-suited for diversity-oriented synthesis (DOS) workflows where the triazole-cyclopropane core is decorated with varied peripheral groups to explore chemical space around a privileged scaffold. The established click chemistry route to the triazole ring also permits late-stage functionalization strategies [2]. For HTS campaigns targeting novel enzymes or receptors where no prior SAR exists, the N2-triazole regioisomer offers a structurally differentiated starting point that is orthogonal to the more common N1-triazole libraries, increasing the likelihood of identifying unique hit matter [1].

Agrochemical Intermediate Development Leveraging Cyclopropane Carboxylic Acid Pyrethroid Heritage

Cyclopropane carboxylic acid derivatives have a long-established history as key intermediates in pyrethroid insecticide synthesis, where the cyclopropane ring is essential for insecticidal activity [1]. The fusion of this privileged agrochemical scaffold with a 1,2,3-triazole moiety—known for antifungal and insecticidal properties in its own right—creates a hybrid building block for next-generation crop protection agents [2]. The triazol-2-yl attachment orientation may influence target-site selectivity between insect and mammalian ion channels, a critical safety consideration in agrochemical design [1]. Industrial agrochemical R&D teams evaluating cyclopropane-triazole hybrids for fungicidal or insecticidal lead identification should select the N2-regioisomer to access SAR space not covered by existing 1,2,4-triazole fungicides (e.g., fluconazole analogs) or conventional pyrethroids [2].

Quote Request

Request a Quote for 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.